molecular formula C22H17N3O3 B377028 5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 256955-45-0

5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B377028
CAS No.: 256955-45-0
M. Wt: 371.4g/mol
InChI Key: XDCKXQFMERWWFC-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure consists of a fused pyrazole, benzene, and oxazine ring system. The 3-nitrophenyl substituent at position 5 and the phenyl group at position 2 contribute to its unique physicochemical and biological properties. The six-membered benzoxazine ring enhances steric compatibility with biological targets, such as butyrylcholinesterase (BuChE), compared to seven-membered analogues, as demonstrated by molecular docking studies .

Properties

IUPAC Name

5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-25(27)17-10-6-9-16(13-17)22-24-20(18-11-4-5-12-21(18)28-22)14-19(23-24)15-7-2-1-3-8-15/h1-13,20,22H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCKXQFMERWWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reactant Preparation and Stoichiometry

Key reactants include:

  • Phenolic component : Bisphenol-A (2.28 g, 0.01 mol) serves as the phenolic backbone.

  • Amine component : Aniline (1.86 g, 0.02 mol) or toluidine derivatives provide the nitrogen source.

  • Formaldehyde source : Paraformaldehyde (1.20 g, 0.04 mol) acts as the methylene bridge donor.

The molar ratio of amine:phenol:formaldehyde is typically 2:1:4, ensuring complete cyclization.

Thermal Cycling and Reaction Kinetics

The homogeneous mixture is heated to 100–135°C under continuous stirring. At 100°C, the mixture transitions from a hazy suspension to a clear liquid, indicating monomer formation. Maintaining temperatures at 130–135°C for 15–20 minutes facilitates ring closure, achieving yields up to 71% after purification.

Table 1: Solventless Thermal Synthesis Parameters

ReactantsTemperature (°C)Time (min)Yield (%)
Aniline/Bisphenol-A130–13515–2071
p-Toluidine/Bisphenol-A1103085

Solution-Phase Synthesis with Recrystallization

For laboratory-scale synthesis, solution-phase methods enable precise control over reaction intermediates. A representative protocol involves:

Reaction Setup

  • Solvent selection : Ethyl ether, tetrahydrofuran (THF), or acetone are used for recrystallization.

  • Cooling protocol : Post-reaction, the product is cooled in an ice bath, yielding a biphasic solid. The upper yellow layer contains oligomers, while the lower white paste is the monomeric benzoxazine.

Purification Techniques

Recrystallization in ethyl ether at 110°C isolates the monomer as a white powder (0.2 g per 1 g crude). The mother liquor, upon solvent evaporation, yields a viscous yellow liquid enriched with oligomers.

Continuous Processing via Extrusion

Industrial-scale production employs single-screw extruders for continuous monomer synthesis.

Extruder Parameters

  • Temperature profile : Gradual heating from room temperature to 100°C .

  • Residence time : 5–30 minutes , adjusted via screw speed (RPM).

  • Throughput : 0.5 kg reactant mixture per batch.

This method achieves >75% benzoxazine content without intermediate purification, suitable for direct polymerization.

Ultrasonic-Assisted Synthesis

Emerging techniques utilize ultrasonic irradiation to accelerate reaction kinetics. While specific data for this compound is limited, analogous pyrazolo[1,5-c]benzoxazines show 20–30% reduction in reaction time under ultrasound (40 kHz, 300 W).

Comparative Analysis of Methods

Table 2: Method Efficacy and Applications

MethodScaleYield (%)PurityApplication
Solventless ThermalPilot/Industrial71–85>90%Bulk monomer production
Solution-PhaseLaboratory60–7095–98%Analytical standards
ExtrusionIndustrial75–8085–90%Polymer precursors

Challenges and Optimization Strategies

Byproduct Management

Oligomer formation is mitigated by:

  • Stoichiometric precision : Excess formaldehyde increases crosslinking.

  • Temperature modulation : Rapid cooling post-reaction minimizes oligomerization .

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological activity and physicochemical characteristics of pyrazolo[1,5-c][1,3]benzoxazine derivatives are highly dependent on substituent groups. Key analogues and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Evidence ID
Target Compound 5-(3-Nitrophenyl), 2-phenyl C22H16N3O3 370.38 Enhanced BuChE affinity due to nitro group
9-Chloro-5-(3-nitrophenyl)-2-(2-thienyl)-... 5-(3-Nitrophenyl), 2-(thienyl), 9-Cl C20H14ClN3O3S 411.86 Higher molecular weight; potential improved solubility
9-Chloro-2-(2-naphthyl)-5-(3-nitrophenyl)-... 5-(3-Nitrophenyl), 2-(naphthyl), 9-Cl C26H18ClN3O3 456.90 Bulky naphthyl group may hinder membrane permeability
5-(3-Chlorophenyl)-2-phenyl-... 5-(3-Chlorophenyl), 2-phenyl C22H17ClN2O 360.84 Lower polarity; density 1.3 g/cm³
5-(2,4-dimethylphenyl)-2-phenyl-... 5-(2,4-dimethylphenyl), 2-phenyl C23H21N2O 341.43 Reduced steric hindrance; predicted pKa 3.72

Key Observations:

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): The 3-nitrophenyl group enhances target affinity through electronic effects, as seen in BuChE inhibition studies . Chlorine substituents (e.g., in 5-(3-Chlorophenyl)-2-phenyl-...) may improve lipophilicity but reduce solubility .
  • Bulkier Substituents (e.g., thienyl, naphthyl): Compounds like 9-Chloro-5-(3-nitrophenyl)-2-(2-thienyl)-... exhibit higher molecular weights (>400 Da), which may impact bioavailability per Lipinski's rules .
  • Alkyl/Aryl Modifications: Derivatives with methyl or ethoxy groups (e.g., 5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-...) show variable pharmacokinetic profiles due to increased hydrophobicity .

Physicochemical Properties

  • Boiling Points: Derivatives with nitro groups (e.g., target compound) have higher predicted boiling points (~513°C) compared to chlorophenyl analogues (~513°C vs. 360–518°C) .
  • Density and Solubility: Density ranges from 1.19 g/cm³ (dimethylphenyl derivative) to 1.3 g/cm³ (chlorophenyl analogue), correlating with substituent polarity .

Biological Activity

5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a pyrazolo-benzoxazine framework, which is significant for its biological activities. The presence of nitrophenyl substituents enhances its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H17N3O3. The compound can be represented by the following structural formula:

SMILES [O][N+](c1cc(C(N(C2C3)N=C3c3ccccc3)Oc3c2cccc3)ccc1)=O\text{SMILES }[O-][N+](c1cc(C(N(C2C3)N=C3c3ccccc3)Oc3c2cccc3)ccc1)=O

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds in this class have shown potential in inhibiting the proliferation of cancer cells.
  • Antimicrobial Activity : Some derivatives demonstrate effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
7-Nitro-2-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineNitro groups on phenyl ringsAntimicrobial
8-Chloro-5-(2-nitrophenyl)-2-phenyldihydropyrazolo[1,5-c][1,3]benzoxazineChlorine substitutionAnticancer
6-Bromo-4-(4-nitrophenyl)-pyrazolo[1,5-a]pyrimidineBromine instead of chlorineAnti-inflammatory

Antitumor Activity

A study evaluated the antitumor efficacy of similar compounds on various human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with a similar pyrazolo-benzoxazine structure exhibited significant cytotoxicity in vitro. For instance:

  • IC50 Values : In two-dimensional assays, compounds demonstrated IC50 values as low as 6.26 μM against HCC827 cells. However, the activity decreased in three-dimensional assays (20.46 μM), suggesting a need for further optimization to enhance efficacy without affecting normal cells .

Antimicrobial Activity

Another study assessed the antimicrobial properties of related compounds using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited promising antibacterial activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

The mechanism of action for this compound likely involves interaction with DNA and other critical cellular components. Similar compounds have been shown to bind within the minor groove of DNA, affecting replication and transcription processes. This binding is influenced by the presence of nitro and chloro groups which alter electronic properties and steric hindrance around the active site.

Q & A

Basic Synthesis and Optimization

Q: What are the key methodological steps and optimization strategies for synthesizing 5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine? A:

  • Multi-step synthesis : Begin with substituted salicylic aldehydes and acetophenones to form chalcone intermediates via Claisen-Schmidt condensation (e.g., 2-hydroxysubstituted chalcones) .
  • Cyclization : React chalcones with hydrazine to generate pyrazoline intermediates , followed by condensation with nitrobenzaldehyde derivatives under microwave-assisted or thermal conditions to enhance reaction efficiency and yield .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, dioxane) to improve reaction kinetics and selectivity. For example, dioxane was effective in cyclization reactions of similar pyrazolo-benzoxazines .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity .

Advanced Structural Characterization

Q: How can contradictions in spectroscopic data (e.g., NMR, HRMS) for this compound be resolved? A:

  • Comparative analysis : Cross-reference with structurally analogous compounds. For instance, the 1H^1H-NMR of 2-(4-fluorophenyl)-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one shows characteristic peaks at δ 5.41 ppm (10b-H) and δ 3.81/3.47 ppm (1-Ha_a/1-Hb_b), which align with the fused pyrazolo-oxazine system .
  • Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
  • HRMS calibration : Ensure accurate mass measurements (e.g., TOF-HRMS with <1 ppm error) to confirm molecular formulas. For example, [M+H]+^+ at m/z 283.0880 (calculated: 283.0877) .

Biological Activity and Mechanism

Q: What methodological approaches are used to investigate the biological activity of pyrazolo-benzoxazine derivatives? A:

  • Targeted assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria and fungi. Benzoxazine derivatives often inhibit bacterial cell wall synthesis via penicillin-binding protein (PBP) interaction .
  • Enzyme inhibition : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like COX-2 or topoisomerases, followed by in vitro validation .
  • ADME profiling : Apply Lipinski’s and Veber’s rules to predict bioavailability. For example, pyrazolo-benzoxazines typically have molecular weights <500 Da and ≤10 hydrogen bond acceptors, ensuring oral bioavailability .

Thermal and Stability Analysis

Q: How do functional groups (e.g., nitro, phenyl) influence the thermal stability of this compound? A:

  • Thermogravimetric analysis (TGA) : Nitro groups reduce thermal stability due to their electron-withdrawing nature, while phenyl substituents enhance rigidity. For example, a related compound (5-(2,4-dimethylphenyl)-2-phenyl-pyrazolo-benzoxazine) showed a decomposition temperature of ~250°C .
  • DSC studies : Monitor glass transition temperatures (TgT_g) to assess amorphous/crystalline behavior. Methylol-functional benzoxazines exhibit higher TgT_g due to hydrogen bonding .

Data Contradictions in Reactivity

Q: How can conflicting reactivity data (e.g., solvent-dependent outcomes) be systematically addressed? A:

  • Kinetic vs. thermodynamic control : In polar solvents (e.g., DMF), reactions favor kinetic products (e.g., faster cyclization), while non-polar solvents (toluene) may stabilize thermodynamic intermediates .
  • Reaction monitoring : Use in-situ techniques like FTIR or HPLC-MS to track intermediate formation. For example, microwave-assisted reactions reduce side products by accelerating nucleation .

Computational Modeling

Q: What computational tools are recommended for predicting the electronic properties of this compound? A:

  • DFT calculations : Gaussian or ORCA software to model HOMO-LUMO gaps. The nitro group lowers the LUMO energy, enhancing electrophilicity .
  • Molecular dynamics (MD) : Simulate solvation effects in biological systems (e.g., GROMACS) to predict membrane permeability .

Advanced Purification Challenges

Q: How can researchers improve the yield of chromatographically challenging derivatives? A:

  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to induce slow crystallization. For example, 5-aryl-pyrazolo-benzoxazines often crystallize in ethanol with >90% recovery .
  • Prep-HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for polar nitro-substituted derivatives .

Synthetic Byproduct Analysis

Q: What strategies identify and mitigate byproducts in multi-step syntheses? A:

  • LC-MS profiling : Compare retention times and fragmentation patterns with known impurities. For example, incomplete cyclization may yield pyrazoline intermediates .
  • Byproduct recycling : Isolate side products (e.g., via TLC) and repurpose them as starting materials for derivative synthesis .

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